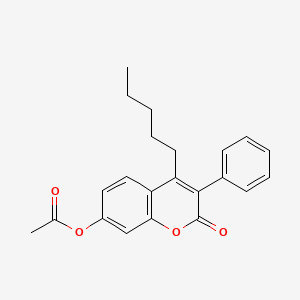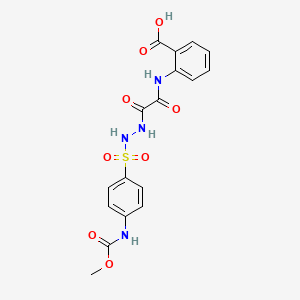
3a,4,5,6,7,7a-Hexahydro-2-benzofuran-1,3-dione;2,2-dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;2-(2-hydroxyethylamino)ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, hexahydro-1,3-isobenzofurandione and 2,2’-iminobis[ethanol] is a complex polymer formed through condensation polymerization. This compound is a type of polyester, which is known for its durability, flexibility, and resistance to various chemicals. It is used in a wide range of applications, including the production of fibers, resins, and coatings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this polymer involves the condensation reaction between hexanedioic acid and various diols, including 2,2-dimethyl-1,3-propanediol and 2-ethyl-2-(hydroxymethyl)-1,3-propanediol. The reaction also includes hexahydro-1,3-isobenzofurandione and 2,2’-iminobis[ethanol]. The process typically requires high temperatures and the presence of a catalyst to facilitate the reaction. The reaction conditions must be carefully controlled to ensure the formation of the desired polymer with the correct molecular weight and properties.
Industrial Production Methods
In industrial settings, the production of this polymer is carried out in large reactors where the monomers are mixed and heated under controlled conditions. The process often involves the removal of byproducts, such as water, to drive the reaction to completion. The resulting polymer is then purified and processed into the desired form, whether it be fibers, films, or other materials.
化学反应分析
Types of Reactions
This polymer primarily undergoes condensation reactions during its formation. it can also participate in other types of chemical reactions, such as hydrolysis, oxidation, and reduction, depending on the conditions and reagents used.
Common Reagents and Conditions
Hydrolysis: This reaction involves the breaking down of the polymer into its monomeric units in the presence of water and an acid or base catalyst.
Oxidation: The polymer can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents, which can alter the polymer’s properties.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis typically results in the formation of the original monomers, while oxidation and reduction can lead to a variety of different products.
科学研究应用
This polymer has a wide range of applications in scientific research and industry:
Chemistry: Used as a precursor for the synthesis of other polymers and materials.
Biology: Employed in the development of biodegradable materials and drug delivery systems.
Medicine: Utilized in the production of medical devices and implants due to its biocompatibility.
Industry: Applied in the manufacture of coatings, adhesives, and fibers for various industrial applications.
作用机制
The mechanism by which this polymer exerts its effects is primarily through its physical and chemical properties. The molecular structure of the polymer allows it to form strong, flexible materials that are resistant to various environmental factors. The presence of different functional groups in the polymer chain enables it to interact with other molecules, making it useful in a variety of applications.
相似化合物的比较
Similar Compounds
Hexanedioic acid, polymer with 1,4-butanediol and 1,2-ethanediol: This polymer is similar in that it is also a polyester formed through condensation polymerization.
Polyethylene terephthalate (PET): Another polyester with similar properties, commonly used in the production of plastic bottles and textiles.
Nylon 66: A polyamide with similar mechanical properties but different chemical composition and applications.
Uniqueness
The uniqueness of hexanedioic acid, polymer with 2,2-dimethyl-1,3-propanediol, 2-ethyl-2-(hydroxymethyl)-1,3-propanediol, hexahydro-1,3-isobenzofurandione and 2,2’-iminobis[ethanol] lies in its specific combination of monomers, which imparts unique properties to the resulting polymer. This combination allows for the creation of materials with tailored properties for specific applications, making it a versatile and valuable compound in various fields.
属性
CAS 编号 |
65970-50-5 |
|---|---|
分子式 |
C29H57NO14 |
分子量 |
643.8 g/mol |
IUPAC 名称 |
3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione;2,2-dimethylpropane-1,3-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C8H10O3.C6H10O4.C6H14O3.C5H12O2.C4H11NO2/c9-7-5-3-1-2-4-6(5)8(10)11-7;7-5(8)3-1-2-4-6(9)10;1-2-6(3-7,4-8)5-9;1-5(2,3-6)4-7;6-3-1-5-2-4-7/h5-6H,1-4H2;1-4H2,(H,7,8)(H,9,10);7-9H,2-5H2,1H3;6-7H,3-4H2,1-2H3;5-7H,1-4H2 |
InChI 键 |
LSAYQUIIBPPBSE-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)(CO)CO.CC(C)(CO)CO.C1CCC2C(C1)C(=O)OC2=O.C(CCC(=O)O)CC(=O)O.C(CO)NCCO |
相关CAS编号 |
65970-50-5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(Pyridin-2-yl)ethylidene]piperidine-1-carbohydrazonothioic acid](/img/structure/B14469162.png)





![3-Amino-6-[(4-chlorophenoxy)methyl]pyrazine-2-carbonitrile](/img/structure/B14469195.png)







